2-(Tert-butylamino)acetyl chloride hydrochloride
Overview
Description
“2-(Tert-butylamino)acetyl chloride hydrochloride” is an organic compound with the molecular formula C6H13Cl2NO . It is a mono-constituent substance .
Synthesis Analysis
The synthesis of “this compound” involves a two-stage process . In the first stage, 2-(t-butylamino)acetyl chloride hydrochloride and 9-aminominocycline are combined in 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinon and acetonitrile at 10 - 15℃ for 2 hours . In the second stage, ammonia is added in methanol, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinon, dichloromethane, water, and acetonitrile at 5 - 17℃ for 0.25 hours .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C6H13Cl2NO . The average mass is 186.079 Da and the monoisotopic mass is 185.037415 Da .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.0±0.1 g/cm3 . The boiling point is 158.8±23.0 °C at 760 mmHg . The exact mass is 149.060745 and the LogP is 1.18 . The vapour pressure is 2.6±0.3 mmHg at 25°C and the index of refraction is 1.441 .Scientific Research Applications
Photocatalytic Degradation
A study explored the photocatalytic transformation of salbutamol, which includes 2-(tert-butylamino) as a component, under simulated solar irradiation using titanium dioxide as a photocatalyst. This research included a kinetic study of drug decomposition and the identification of intermediate compounds (Sakkas et al., 2007).
Chemical Synthesis
The compound has been used in the novel synthesis of 2-trichloromethylchromones and 7-trichloromethylnorkhellin, involving the reaction of 2-hydroxyacetophenones with trichloroacetyl chloride (Sosnovskikh & Usachev, 2002).
Ultrasound-Assisted Preparation
Research has shown the effectiveness of ultrasound-assisted preparation of di-tert-butyl-, di-1,1' adamantyl-, and (1-adamantyl)-tert-butylketenes from corresponding acetyl chlorides, indicating an improvement in yield (Olah, Wu, & Farooq, 1989).
Crystal Structure Analysis
Studies on crystal structures and dielectric properties of tert-butylammonium chlorocadmate(II) complexes have provided insights into the structural and electronic properties of such compounds (Jin et al., 2014).
Safety and Hazards
“2-(Tert-butylamino)acetyl chloride hydrochloride” is classified as a hazardous substance . It has a signal word of “Danger” and is classified as Class 8 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P321, P322, P330, P363, P405, and P501 . The UN number is 3261 . The hazard statements include H302, H312, H314, and H332 .
Mechanism of Action
Target of Action
It is known to be a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and has a variety of functions in the body.
Mode of Action
Biochemical Pathways
Given its relation to glycine , it might influence pathways involving this amino acid, such as the synthesis of proteins, the regulation of neuronal activity, and others.
Result of Action
As a glycine derivative , it might have effects similar to those of glycine, which include neurotransmission, regulation of cell growth, and antioxidation, among others.
Properties
IUPAC Name |
2-(tert-butylamino)acetyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVPZCIZHNTARH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694757 | |
Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915725-52-9 | |
Record name | Acetyl chloride, 2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915725-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl chloride, 2-((1,1-dimethylethyl)amino)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915725529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-tert-Butylglycyl chloride--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10694757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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